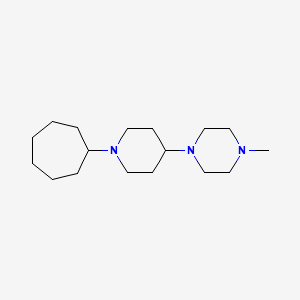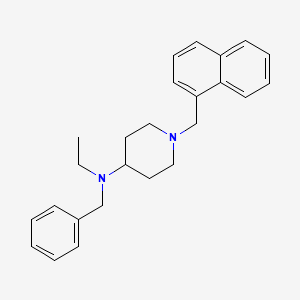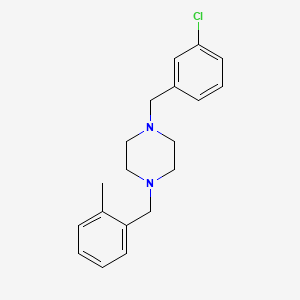![molecular formula C19H26N2O2 B10883976 Azepan-1-yl[1-(phenylcarbonyl)piperidin-3-yl]methanone](/img/structure/B10883976.png)
Azepan-1-yl[1-(phenylcarbonyl)piperidin-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-AZEPANYL(1-BENZOYL-3-PIPERIDYL)METHANONE is a complex organic compound with the molecular formula C19H26N2O2. It is characterized by the presence of an azepane ring, a benzoyl group, and a piperidine ring.
Méthodes De Préparation
The synthesis of 1-AZEPANYL(1-BENZOYL-3-PIPERIDYL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride as the acylating agent.
Formation of the Azepane Ring: The azepane ring is formed through a series of cyclization and substitution reactions.
Analyse Des Réactions Chimiques
1-AZEPANYL(1-BENZOYL-3-PIPERIDYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-AZEPANYL(1-BENZOYL-3-PIPERIDYL)METHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-AZEPANYL(1-BENZOYL-3-PIPERIDYL)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
1-AZEPANYL(1-BENZOYL-3-PIPERIDYL)METHANONE can be compared with other similar compounds, such as:
1-AZEPANYL[1-(3,4-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE: This compound has a similar structure but with different substituents on the benzoyl group.
1-AZEPANYL(3-PIPERIDINYL)METHANONE: This compound lacks the benzoyl group, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C19H26N2O2 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
azepan-1-yl-(1-benzoylpiperidin-3-yl)methanone |
InChI |
InChI=1S/C19H26N2O2/c22-18(16-9-4-3-5-10-16)21-14-8-11-17(15-21)19(23)20-12-6-1-2-7-13-20/h3-5,9-10,17H,1-2,6-8,11-15H2 |
Clé InChI |
ZPLOZZMTWJSXCV-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-(5-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B10883899.png)

![3,4-difluoro-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B10883901.png)


![3-(ethylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10883935.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10883940.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10883943.png)
![6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10883944.png)


![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide](/img/structure/B10883970.png)


